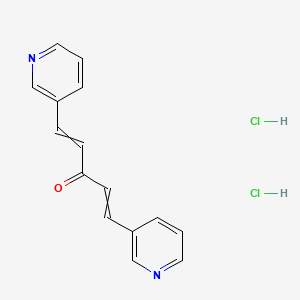
1,5-Dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride is a compound that belongs to the class of diarylpentadienones. This compound is characterized by the presence of two pyridine rings attached to a pentadienone backbone. The dihydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting pyridine-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is usually performed in an ethanol-water mixture at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process. The final product is often obtained as a dihydrochloride salt to improve its handling and storage properties.
化学反応の分析
Types of Reactions
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its anti-inflammatory and anticancer activities. The presence of pyridine rings in its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: This compound has phenyl rings instead of pyridine rings and is known for its use in organic synthesis and material science.
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one:
Uniqueness
The presence of pyridine rings in (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one imparts unique chemical and biological properties
特性
分子式 |
C15H14Cl2N2O |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride |
InChI |
InChI=1S/C15H12N2O.2ClH/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14;;/h1-12H;2*1H |
InChIキー |
PTICSGFTFHUXII-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















